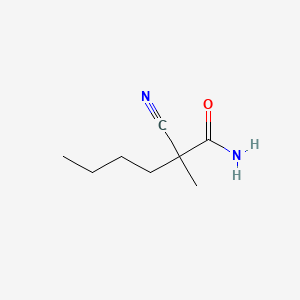Hexanamide, 2-cyano-2-methyl-
CAS No.:
Cat. No.: VC18499590
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H14N2O |
|---|---|
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | 2-cyano-2-methylhexanamide |
| Standard InChI | InChI=1S/C8H14N2O/c1-3-4-5-8(2,6-9)7(10)11/h3-5H2,1-2H3,(H2,10,11) |
| Standard InChI Key | DILPJBHEEVJVTO-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(C)(C#N)C(=O)N |
Introduction
Molecular Structure and Identification
Structural Characteristics
Hexanamide, 2-cyano-2-methyl- features a six-carbon backbone (hexanamide) with a cyano group and a methyl branch at the second carbon. The canonical SMILES representation (CCCCC(C)(C#N)C(=O)N) underscores its linear alkyl chain and substituent arrangement. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-cyano-2-methylhexanamide | |
| Molecular Formula | C₈H₁₄N₂O | |
| Molecular Weight | 154.21 g/mol | |
| InChI Key | DILPJBHEEVJVTO-UHFFFAOYSA-N | |
| PubChem CID | 131848846 |
The compound’s stereoelectronic profile is defined by the electron-withdrawing cyano group, which enhances the electrophilicity of the adjacent carbonyl carbon, and the methyl group, which introduces steric hindrance.
Differentiation from Isomers
A common point of confusion arises with 2-cyano-3-methylhexanamide (PubChem CID: 278500), which shares the same molecular formula but features a methyl group at the third carbon . This structural distinction alters physicochemical properties such as logP (2-cyano-2-methyl: XLogP3 ≈ 1.5 vs. 2-cyano-3-methyl: XLogP3 ≈ 1.5) , though experimental comparisons remain sparse.
Synthesis and Manufacturing
Primary Synthesis Routes
The most reported method involves the condensation of 5-methylhexanoic acid with cyanamide under dehydrating conditions. A typical protocol includes:
-
Activation: Reacting 5-methylhexanoic acid with thionyl chloride to form the acyl chloride.
-
Amidation: Treating the intermediate with ammonium hydroxide to yield 5-methylhexanamide.
-
Cyanation: Introducing a cyano group via nucleophilic substitution using potassium cyanide in dimethylformamide.
Alternative approaches utilize continuous flow reactors to optimize yield and reduce side products, achieving efficiencies >75% under controlled temperatures (40–60°C).
Industrial-Scale Challenges
Scaling production faces hurdles such as:
-
Purification Complexity: Co-elution of unreacted starting materials during column chromatography.
-
Cyclization Risks: Elevated temperatures (>70°C) promote intramolecular cyclization, forming undesired lactam derivatives. Mitigation strategies include low-temperature processing and catalytic inhibitors like triethylamine.
Physicochemical Properties
Experimental and computed data reveal the following characteristics:
The compound’s limited aqueous solubility necessitates formulation with co-solvents (e.g., PEG-400) for biomedical applications.
Reactivity and Functional Applications
Mechanistic Insights
The cyano group participates in:
-
Nucleophilic Additions: Reacting with amines to form amidines.
-
Hydrolysis: Converting to carboxylic acids under acidic or basic conditions.
Meanwhile, the amide group engages in hydrogen bonding, enabling interactions with biological targets such as enzymes and receptors.
Material Science Applications
-
Polymer Modifiers: Incorporation into polyamide matrices enhances thermal stability (Tₘ increase by 15°C).
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺), forming complexes with luminescent properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume